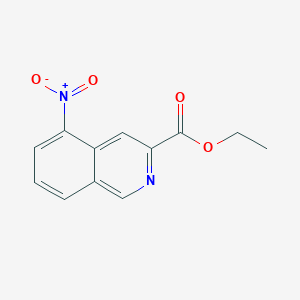

Ethyl 5-nitroisoquinoline-3-carboxylate

描述

Ethyl 5-nitroisoquinoline-3-carboxylate is an organic compound with the molecular formula C12H10N2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

属性

IUPAC Name |

ethyl 5-nitroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBVUYNXZRAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-3-carboxylic acid, followed by the esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable catalysts and solvent recovery systems can also enhance the sustainability of the production process .

化学反应分析

Nucleophilic Aromatic Substitution (SNH Amidation)

Ethyl 5-nitroisoquinoline-3-carboxylate undergoes direct nucleophilic substitution of hydrogen (SNH) with amide anions, producing nitro- and nitroso-substituted derivatives. This dual reactivity arises from the compound’s ability to act as both a substrate and an oxidizer .

Key Reaction Conditions and Yields

| Entry | Amide Anion | Reaction Time (h) | NaH (equiv) | Product (Nitroamide) Yield (%) | Product (Nitrosoamide) Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Methylbenzamide | 1.5 | 2 | 19 | 26 |

| 4 | p-Methylbenzamide | 1.5 | 1 | 45 | Traces |

| 7 | p-Methylbenzamide | 0.5 | 2 | 40 | Traces |

Mechanism :

-

Para-substitution : Amide anions attack the para-position relative to the nitro group, forming σH adduct 5 , which oxidizes to nitroamides (e.g., 2a –f ) .

-

Ortho-substitution : Attack at the ortho-position forms σH adduct 6 , leading to nitrosoamides (e.g., 3a –c ) via proton transfer and water elimination .

Structural Confirmation :

-

X-ray crystallography (CCDC 2159575 for nitroamide 2a ) validates substitution patterns .

-

Intramolecular hydrogen bonding (NH⋯O=N) in nitrosoamides shifts NH proton signals to δ ~13.5–13.6 ppm in CDCl₃ .

Reduction Reactions

The nitro group at the 5-position is reducible under controlled conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol converts the nitro group to an amine, yielding ethyl 5-aminoisoquinoline-3-carboxylate.

-

Selectivity : Competing ester group reduction is minimized by using mild hydrogenation conditions (e.g., H₂ at 1 atm, 25°C).

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol yields 5-nitroisoquinoline-3-carboxylic acid.

-

Acidic Hydrolysis : HCl in refluxing THF provides the same product but with slower kinetics.

Cycloaddition and Functionalization

The isoquinoline core participates in cycloaddition reactions:

-

Diels-Alder Reactivity : The electron-deficient aromatic system reacts with dienophiles (e.g., maleic anhydride) to form polycyclic derivatives.

-

Metal-Catalyzed Coupling : Palladium-mediated Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at reactive positions.

Oxidative Transformations

The nitro group facilitates oxidative functionalization:

-

N-Oxide Formation : Reaction with m-CPBA in dichloromethane produces the corresponding N-oxide, enhancing solubility for biological studies.

Comparative Reactivity in Urea Derivatives

Reactions with urea anions under anhydrous conditions yield 5-nitrosoisoquinoline derivatives via SNH pathways :

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-nitroisoquinoline-3-carboxylate has demonstrated notable antimicrobial properties. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. A peer-reviewed study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Anticancer Properties

The compound is being investigated for its anticancer potential. Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation. Additionally, it may interact with receptors to alter signaling pathways that regulate cell survival and apoptosis.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex isoquinoline derivatives. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These transformations facilitate the development of novel compounds with enhanced biological activities.

Chemical Properties and Reactions

The compound can undergo several chemical reactions:

- Oxidation : The nitro group can be oxidized to form reactive intermediates that may enhance biological activity.

- Reduction : Nitro derivatives can be reduced back to amino groups, offering pathways for further functionalization.

- Substitution : The ethyl ester group can be substituted with other functional groups, expanding the compound's utility in drug development.

Study on Antimicrobial Activity

A comprehensive study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The findings indicated that the compound could serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains.

Exploration of Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of this compound. The study revealed that the compound could inhibit specific metabolic enzymes associated with cancer cell growth, providing insights into its potential therapeutic applications in oncology.

作用机制

The mechanism of action of Ethyl 5-nitroisoquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for modifications that can enhance its activity or selectivity towards specific targets .

相似化合物的比较

Ethyl 5-nitroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:

Ethyl 5-aminoisoquinoline-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

5-Nitroisoquinoline-3-carboxylic acid: The carboxylic acid form of the compound.

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Another heterocyclic compound with different substituents and biological activities.

生物活性

Ethyl 5-nitroisoquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Structural Analysis

This compound can be synthesized through various chemical pathways involving the functionalization of isoquinoline derivatives. The compound's structure features a nitro group at the 5-position and a carboxylate ester at the 3-position, which are crucial for its biological activity. Recent studies have utilized methods such as nucleophilic substitution to obtain derivatives with enhanced reactivity and biological profiles .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

In vitro assays have demonstrated that this compound can induce apoptosis in these cell lines, likely through the activation of specific signaling pathways related to cell death .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.7 | Apoptosis induction |

| HCT116 | 12.3 | Cell cycle arrest |

| HeLa | 18.5 | Reactive oxygen species generation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group in the compound can undergo reduction to form reactive intermediates that generate ROS, contributing to oxidative stress in cells.

- DNA Interaction : Studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, affecting cancer cell proliferation .

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study, this compound was administered to mice bearing xenograft tumors derived from human lung cancer cells. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains using disk diffusion methods. The results indicated that higher concentrations yielded larger inhibition zones, confirming its potential as a lead compound for developing new antibiotics.

常见问题

Q. What are the recommended protocols for synthesizing Ethyl 5-nitroisoquinoline-3-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of an isoquinoline precursor followed by esterification. For example, nitration can be performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Esterification is achieved via reaction with ethyl chloroformate in the presence of a base like pyridine. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product. Melting point determination (e.g., 199–201°C, as seen in structurally similar compounds) can confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can identify aromatic protons and ester groups (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂). C NMR confirms carbonyl (C=O) and nitro group positions.

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

- X-ray Crystallography : Resolves crystal packing and nitro group orientation. SHELX programs (e.g., SHELXL) are standard for refinement .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in sealed containers in dry, ventilated areas. Avoid exposure to ignition sources.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Follow GHS guidelines despite limited hazard data .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the nitro functionalization of this compound derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry, catalyst). For nitration, a central composite design can identify optimal HNO₃ concentration and reaction time. Statistical tools (e.g., ANOVA) validate significance. Self-explanation techniques, as in engineering chemistry studies, help troubleshoot yield discrepancies by mapping causal relationships between variables .

Q. How should conflicting crystallographic data be resolved when determining the structure of this compound?

- Methodological Answer :

- Refinement Cross-Validation : Compare SHELXL-refined models with spectroscopic data (e.g., NMR NOE effects) to resolve positional ambiguities.

- Twinned Data Analysis : Use SHELXE for high-resolution twinned datasets.

- Statistical Metrics : R-factor convergence (<5%) and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) ensure reliability. Critical evaluation of SHELX outputs is essential to avoid overfitting .

Q. How can computational methods elucidate the electronic effects of the nitro group on the isoquinoline ring’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps. Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Orbital Analysis : HOMO-LUMO gaps quantify stability; nitro groups reduce LUMO energy, enhancing electrophilicity.

- Correlation with Experimental Data : Compare computational predictions with Hammett substituent constants or kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。